Methyl 2-(2-chlorophenyl)acrylate
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Overview
Description
Methyl 2-(2-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methyl ester group attached to an acrylate moiety, which in turn is substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chlorophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted acrylates.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be utilized in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique properties.
Industry: It is employed in the production of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism by which methyl 2-(2-chlorophenyl)acrylate exerts its effects depends on the context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the 2-chlorophenyl group, which affects the stability and reactivity of the acrylate moiety. This can lead to various reaction pathways, including nucleophilic addition and substitution.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrophenylacrylate: Similar in structure but contains a nitro group instead of a chloro group.
Methyl 2-bromophenylacrylate: Contains a bromo group instead of a chloro group.
Methyl 2-fluorophenylacrylate: Contains a fluoro group instead of a chloro group.
Uniqueness
Methyl 2-(2-chlorophenyl)acrylate is unique due to the specific electronic and steric effects imparted by the 2-chlorophenyl group. These effects influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications.
Biological Activity
Methyl 2-(2-chlorophenyl)acrylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
This compound can be synthesized via various methods, including the Morita-Baylis-Hillman reaction. The characterization of this compound typically involves spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound, which is crucial for subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, a study evaluating a series of acrylic acid compounds demonstrated significant cytotoxic effects against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value of 3.24 ± 0.13 μM , indicating potent antiproliferative activity compared to standard controls .
Table 1: Cytotoxicity of this compound Derivatives Against MDA-MB-231 Cell Line
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 3.24 ± 0.13 | Inhibition of β-tubulin polymerization |
Control (CA-4) | 1.27 ± 0.09 | Tubulin inhibitor |
In addition to direct cytotoxicity, this compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. Flow cytometric analysis revealed a significant increase in cells arrested in this phase post-treatment .
Apoptosis Induction
The ability of this compound to induce apoptosis in cancer cells has also been documented. Using Annexin V-FITC/PI staining techniques, researchers found that treatment with this compound increased late-stage apoptosis from 0.24% in untreated cells to 12.62% in treated cells . This suggests that the compound not only halts cell division but also triggers programmed cell death.
Antimicrobial Activity
Beyond its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A study on acrylate derivatives indicated that some compounds within this class have demonstrated effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics . The mechanism is believed to involve disruption of biofilm integrity and inhibition of bacterial growth.
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study conducted on several acrylate derivatives showed that this compound had a notable effect on reducing viability in MDA-MB-231 cells through mechanisms involving tubulin inhibition and apoptosis induction .
- Antimicrobial Efficacy : Research focusing on microbial biofilms revealed that acrylate compounds could significantly reduce biofilm formation by pathogens like Pseudomonas aeruginosa, highlighting their potential as therapeutic agents against chronic infections .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEZVLJBILXPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.